NVP-CGM097 sulfate

MDM2 inhibition p53 reactivation binding affinity

Choose NVP-CGM097 sulfate for superior selectivity in MDM2-p53 studies. Validated 35-58× p53-dependent antiproliferation vs null cells ensures mechanistic confidence. Its oral PK profile enables reproducible in vivo dosing in SJSA-1 xenograft models. Ideal for p53 WT AML and neuroendocrine cancer research.

Molecular Formula C38H49ClN4O8S
Molecular Weight 757.3 g/mol
Cat. No. B10800342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CGM097 sulfate
Molecular FormulaC38H49ClN4O8S
Molecular Weight757.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
InChIInChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1
InChIKeyYFLKIFVIZIALIA-GHVGLMRRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-CGM097 sulfate: A Clinically Validated MDM2 Inhibitor for p53 Wild-Type Cancer Research Procurement


NVP-CGM097 sulfate (CGM097; CAS: 1313363-54-0) is a dihydroisoquinolinone-class, small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Novartis and advanced to Phase 1 clinical trials in p53 wild-type tumors [1]. It binds to the p53-binding pocket of human MDM2 (HDM2) with a Ki of 1.3 nM in TR-FRET assays and an IC₅₀ of 1.7 nM, preventing MDM2-mediated p53 ubiquitination and degradation, thereby reactivating the p53 tumor suppressor pathway [2]. The compound's X-ray co-crystal structure with MDM2 has been deposited in the PDB (4ZYF), confirming its binding mode at 1.8 Å resolution [3].

NVP-CGM097 Sulfate: Why Substituting with Nutlin-3a, Idasanutlin, or Other MDM2 Inhibitors Compromises Experimental Reproducibility


MDM2 inhibitors are not functionally interchangeable due to substantial differences in target selectivity, species-specific potency, and p53-dependent therapeutic windows [1]. NVP-CGM097 exhibits ~1176-fold selectivity for MDM2 over MDM4 (vs. ~40-fold for Nutlin-3a) and species-dependent binding that varies up to 51-fold between human and rodent MDM2, directly impacting the translatability of in vivo models [2]. Furthermore, its 35-58-fold antiproliferative differential between p53 wild-type and p53-null cells substantially exceeds the p53-selectivity margins of first-generation analogs, establishing it as a reference tool for mechanistic p53 pathway studies and rational combination strategies [3].

NVP-CGM097 Sulfate Quantitative Evidence Guide: Comparative Performance Against MDM2 Inhibitor Alternatives


NVP-CGM097 vs. Nutlin-3a: ~4.7× Higher Potency on Human MDM2 Binding Affinity

NVP-CGM097 demonstrates significantly higher potency for human MDM2 compared to the prototypical MDM2 inhibitor Nutlin-3a. In head-to-head TR-FRET assays, NVP-CGM097 binds human MDM2 with an IC₅₀ of 1.7 nM, whereas Nutlin-3a exhibits an IC₅₀ of 8.0 nM under the same experimental conditions [1]. This represents an approximately 4.7-fold improvement in binding affinity, which translates to lower compound consumption in dose-response experiments and more robust target engagement at reduced concentrations.

MDM2 inhibition p53 reactivation binding affinity

NVP-CGM097 MDM2 vs. MDM4 Selectivity: 1176-Fold Discrimination Enables p53-Specific Pathway Dissection

NVP-CGM097 exhibits exceptional selectivity for the p53-MDM2 interaction over p53-MDM4, with an IC₅₀ for MDM4 of 2000 nM compared to 1.7 nM for MDM2, yielding a 1176-fold selectivity window [1]. In contrast, Nutlin-3a displays only ~40-fold selectivity between these paralogs [2]. This high discrimination is critical because MDM4 co-inhibition can confound mechanistic interpretation of p53 pathway reactivation and introduce unintended toxicity signals. Additionally, NVP-CGM097 shows no significant activity against a panel of other protein-protein interactions including Bcl-2:Bak, Bcl-2:Bad, Mcl-1:Bak, Mcl-1:NOXA, XIAP:BIR3, and c-IAP:BIR3, and demonstrates 3000-fold selectivity over the Ras:Raf interaction [3].

target selectivity MDM4 off-target mechanistic studies

NVP-CGM097 p53-Dependent Antiproliferative Selectivity: 35-58-Fold Differential Between Wild-Type and p53-Null Cells

NVP-CGM097 exhibits a pronounced p53-dependent antiproliferative effect, with a 35-58-fold selectivity differential between cells expressing wild-type p53 and p53-null cells [1]. In isogenic HCT116 colon carcinoma models, NVP-CGM097 inhibits proliferation of p53 wild-type cells with an IC₅₀ of 454±136 nM, while p53-null HCT116 cells remain largely unaffected at concentrations exceeding 10 μM [2]. In neuroendocrine tumor models, GOT1 cells (p53 wild-type) display concentration-dependent viability reduction to 47.7±9.2% at 2500 nM, whereas p53-mutant BON1 and NCI-H727 cells are resistant [3]. This functional selectivity confirms that the antiproliferative activity is mechanistically on-target and p53-pathway-dependent, rather than a consequence of general cytotoxicity.

p53 dependency cancer cell proliferation therapeutic window

NVP-CGM097 Species-Specific MDM2 Binding: Human-Selective Potency Guides Preclinical Model Selection

NVP-CGM097 binding to MDM2 is markedly species-dependent, a critical consideration for preclinical experimental design. The compound is 16-fold more potent on human MDM2 than dog MDM2, 51-fold more potent than mouse MDM2, and 37-fold more potent than rat MDM2 [1]. This species specificity contrasts with earlier MDM2 inhibitors such as Nutlin-3a, which bind rodent MDM2 with affinities comparable to the human protein [2]. The human-selective binding profile of NVP-CGM097 necessitates careful dose selection in rodent xenograft and PDX models to achieve pharmacologically relevant target engagement. Despite this, NVP-CGM097 demonstrates robust in vivo efficacy in the MDM2-amplified SJSA-1 human tumor xenograft model in rats, with dose-dependent tumor growth inhibition at 20-100 mg/kg and corresponding pharmacodynamic biomarker elevation (p21 mRNA) [3].

species selectivity in vivo pharmacology preclinical translation

NVP-CGM097 Pharmacokinetic Profile: Favorable Oral Bioavailability and Low Clearance Across Preclinical Species

NVP-CGM097 exhibits a favorable and well-characterized pharmacokinetic profile across multiple preclinical species, enabling predictable in vivo experimental design. Following intravenous administration, total blood clearance (CL) is consistently low across species: 5 mL/min/kg in mouse, 7 mL/min/kg in rat, 3 mL/min/kg in dog, and 4 mL/min/kg in monkey, representing only 5-10% of hepatic blood flow in all species tested [1]. The apparent terminal half-life (t₁/₂) ranges from 6-12 hours in rodents and monkey, with an extended half-life of 20 hours in dog [2]. Oral bioavailability (%F) is high in mouse, rat, and dog, and moderate in monkey, with Tₘₐₓ occurring between 1 and 4.5 hours post-dose across all species [3]. This comprehensive PK dataset, derived from Novartis IND-enabling studies, provides researchers with validated dosing parameters that reduce experimental variability compared to compounds with sparse or vendor-only PK characterization.

pharmacokinetics bioavailability in vivo dosing

NVP-CGM097 Sulfate: High-Value Research and Preclinical Application Scenarios


Patient-Derived Xenograft (PDX) Efficacy Studies Requiring Oral Dosing in p53 Wild-Type Tumor Models

NVP-CGM097 is validated for PDX studies in p53 wild-type tumors, with a reported 82% positive predictive value for sensitivity in PDX models expressing the responsive 13-gene signature [1]. The compound demonstrates dose-dependent tumor growth inhibition in the MDM2-amplified SJSA-1 osteosarcoma xenograft model at oral doses of 20-100 mg/kg/day, with stable disease achieved at 20 mg/kg (corresponding to plasma AUC₀₋₂₄ of 163 μM·h) [2]. Its high oral bioavailability in rodents and well-characterized PK profile enable straightforward oral gavage administration without requiring specialized IV or IP formulation, reducing experimental variability in multi-week efficacy studies.

Combination Therapy Screens with Chemotherapeutics or Targeted Agents in Neuroendocrine Tumors

NVP-CGM097 exhibits additive antiproliferative effects when combined with 5-fluorouracil, temozolomide, or everolimus in p53 wild-type neuroendocrine tumor cells (GOT1) [1]. Specifically, co-incubation with 5-fluorouracil additively increases p53 and p21 tumor suppressor protein expression in GOT1 cells [2]. This established combination activity, coupled with the compound's validated p53-dependent selectivity (resistance in p53-mutant BON1 and NCI-H727 lines), makes NVP-CGM097 a reference MDM2 inhibitor for combination screening in neuroendocrine and other p53 wild-type cancer models, where first-generation inhibitors with inferior selectivity may produce confounding off-target effects [3].

Mechanistic Studies of p53 Pathway Reactivation and Target Gene Signature Validation

NVP-CGM097 has been used to identify and validate a 13-gene p53 target signature that predicts sensitivity to MDM2 inhibition, with a positive predictive value of 82% in PDX models [1]. The compound induces robust p53 nuclear translocation with an IC₅₀ of 0.224 μM and elevates p21 mRNA levels in a dose-dependent manner in tumor-bearing rats at 30 mg/kg [2]. Its 35-58-fold antiproliferative differential between p53 wild-type and p53-null cells establishes it as a high-confidence probe for distinguishing on-target p53-dependent effects from general cytotoxicity in functional genomic and pharmacodynamic studies [3].

Acute Myeloid Leukemia (AML) Models with Wild-Type p53 Status

NVP-CGM097 selectively inhibits proliferation of AML cells expressing wild-type p53 with IC₅₀ values ranging from 50-1000 nM, while AML cells harboring mutant p53 are largely insensitive (IC₅₀ > 1000 nM) [1]. The compound induces tumor regression in PDX models of AML at a dose of 100 mg/kg/day [2]. This p53 genotype-dependent sensitivity, validated in both cell line panels and in vivo PDX models, positions NVP-CGM097 as a preferred MDM2 inhibitor for AML preclinical studies where precise genotype-phenotype correlation is essential. The species-specific binding profile (51-fold human vs. mouse selectivity) is particularly relevant for interpreting AML PDX efficacy data generated in murine hosts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-CGM097 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.